B-Raf IN 11

Description

Properties

IUPAC Name |

N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475207 | |

| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918504-27-5 | |

| Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EC 806-749-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of B-Raf Inhibitors

A Note to the Researcher: Information regarding a specific molecule designated "B-Raf IN 11" is not available in the public domain. The following guide provides a comprehensive overview of the mechanism of action for well-characterized B-Raf inhibitors, which is presumed to be the intended topic of interest. This guide is structured to meet the requirements of researchers, scientists, and drug development professionals by providing detailed insights into the molecular interactions, signaling pathways, and experimental methodologies relevant to B-Raf inhibition.

Introduction

B-Raf, a serine/threonine-specific protein kinase, is a critical component of the RAS/MAPK signaling pathway, which governs essential cellular processes such as growth, proliferation, differentiation, and survival.[1][2][3] The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant percentage of melanomas and other cancers, has established it as a key therapeutic target.[4][5][6] B-Raf inhibitors are a class of targeted therapies designed to specifically block the activity of these mutant B-Raf proteins.[5]

Core Mechanism of Action: Targeting the Activated Kinase

The primary mechanism of action for most clinically approved B-Raf inhibitors involves binding to the ATP-binding site of the constitutively active mutant B-Raf protein.[5] This competitive inhibition prevents the phosphorylation of its downstream targets, MEK1 and MEK2, thereby abrogating the aberrant signaling cascade that drives uncontrolled cancer cell proliferation.[5][7]

B-Raf inhibitors are broadly classified based on the conformation of the kinase domain they stabilize upon binding. This classification is crucial as it influences their selectivity and potential for paradoxical activation of the MAPK pathway in wild-type B-Raf cells. The key structural elements that define the kinase conformation are the αC-helix and the DFG motif. Inhibitors are categorized as:

-

Type I: Bind to the active conformation (αC-helix-in/DFG-in).

-

Type II: Bind to the inactive conformation (αC-helix-in/DFG-out).

-

Type I½: Bind to an inactive conformation (αC-helix-out/DFG-in).[8]

First-generation inhibitors like vemurafenib and dabrafenib are Type I½ inhibitors.[8] While highly effective against monomeric mutant B-Raf, they can promote the dimerization of wild-type B-Raf, leading to paradoxical MAPK pathway activation and associated toxicities.[9]

Signaling Pathway Perturbation

The binding of a B-Raf inhibitor to its target initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring the sensitizing mutation.

Quantitative Data on B-Raf Inhibition

The potency and selectivity of B-Raf inhibitors are determined through various biochemical and cellular assays. The following tables summarize representative quantitative data for a well-characterized B-Raf inhibitor, PLX4720, a precursor to vemurafenib.

Table 1: Biochemical Potency of PLX4720

| Kinase Target | IC₅₀ (nM) |

| B-RafV600E | 13 |

| Wild-type B-Raf | 130 |

Data sourced from a study on the discovery of PLX4720.[10]

Table 2: Cellular Activity of PLX4720

| Cell Line | B-Raf Status | IC₅₀ (µM) for Inhibition of ERK Phosphorylation |

| Malme-3M | V600E | 0.03 |

| Colo205 | V600E | 0.02 |

| A375 | V600E | 0.04 |

| SK-MEL-2 | Wild-type | >10 |

| Capan-2 | Wild-type | >10 |

Data sourced from a study on the discovery of PLX4720.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug discovery. Below are outlines of key experimental protocols used to characterize B-Raf inhibitors.

1. B-Raf Kinase Assay (Biochemical)

-

Objective: To determine the in vitro potency of an inhibitor against purified B-Raf kinase.

-

Principle: A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

-

General Protocol:

-

Recombinant B-Raf kinase (wild-type or mutant) is incubated with the inhibitor at various concentrations.[11]

-

A specific substrate (e.g., MEK1) and ATP are added to initiate the kinase reaction.[7][11]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The Kinase-Glo® reagent is added to terminate the reaction and generate a luminescent signal proportional to the remaining ATP.

-

Luminescence is measured using a luminometer.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

2. Western Blotting for ERK Phosphorylation (Cellular)

-

Objective: To assess the effect of the inhibitor on the downstream signaling of the MAPK pathway in cultured cells.

-

Principle: This immunoassay uses antibodies to detect the levels of phosphorylated ERK (p-ERK), a direct indicator of MEK activity, which is in turn regulated by B-Raf.

-

General Protocol:

-

Cancer cell lines with known B-Raf status are seeded and allowed to adhere.

-

Cells are treated with the inhibitor at various concentrations for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a method like the Bradford assay to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for p-ERK. A separate blot or stripping and re-probing is done for total ERK as a loading control.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Band intensities are quantified to determine the relative levels of p-ERK.

-

Mechanisms of Resistance

A significant challenge in B-Raf inhibitor therapy is the development of acquired resistance. Several mechanisms have been identified, which often involve the reactivation of the MAPK pathway. These include:

-

Mutations in NRAS or KRAS: These upstream activators can bypass the need for B-Raf signaling.[12]

-

BRAF gene amplification or splice variants: These can lead to increased levels of the target protein or forms that dimerize and are less sensitive to inhibitors.[12]

-

Mutations in MEK1/2: Downstream mutations can reactivate the pathway.[12]

-

Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the PI3K-AKT pathway, can sustain cell proliferation.[12]

-

Second-site mutations in BRAF: These can alter the drug-binding site.[13]

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

Conclusion

The mechanism of action of B-Raf inhibitors is a well-established paradigm of targeted cancer therapy. By selectively inhibiting the constitutively active mutant B-Raf kinase, these drugs effectively shut down the oncogenic signaling that drives tumor growth. A thorough understanding of their molecular interactions, the signaling pathways they modulate, and the mechanisms by which resistance emerges is essential for the ongoing development of more durable and effective treatments for BRAF-mutant cancers.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. hopkinsmedicine.org [hopkinsmedicine.org]

- 4. Two Case Reports of Rare BRAF Mutations in Exon 11 and Exon 15 with Discussion of Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A secondary mutation in BRAF confers resistance to RAF inhibition in a BRAF V600E-mutant brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

B-Raf IN 11 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 11 is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant, which is a key driver in a significant portion of human cancers. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays are presented, along with a visualization of its place within the pivotal MAPK/ERK signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.

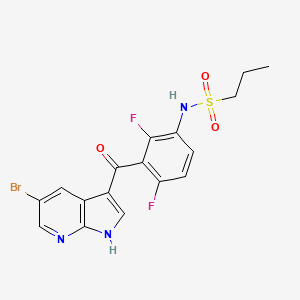

Chemical Structure and Properties

This compound, with the chemical formula C₁₇H₁₄BrF₂N₃O₃S, is a small molecule inhibitor designed to target the ATP-binding site of the B-Raf kinase.[1] Its structure is key to its inhibitory activity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | |

| Molecular Formula | C₁₇H₁₄BrF₂N₃O₃S | [1] |

| Molecular Weight | 458.28 g/mol | [1] |

| CAS Number | 918504-27-5 | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMSO: ≥ 33 mg/mL (≥ 72.00 mM) | |

| Ethanol: < 1 mg/mL (insoluble) | ||

| Water: < 1 mg/mL (insoluble) | ||

| SMILES | O=S(C(F)(F)C(F)(F)F)(NC1=C(C=C(F)C=C1F)C(C2=CNC3=C2C=C(Br)N=C3)=O)=O | |

| InChI Key | InChI=1S/... |

Biological Activity and Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion.[2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and cancer.

This compound is a selective inhibitor of B-Raf, with a significantly higher potency for the mutated B-RafV600E form over the wild-type (WT) protein. This selectivity is crucial for targeted cancer therapy, as it minimizes effects on healthy cells. The primary mechanism of action for this compound is as an ATP-competitive inhibitor. It binds to the ATP-binding site of the B-Raf kinase domain, preventing the phosphorylation of its downstream target MEK and subsequently inhibiting the entire MAPK/ERK signaling cascade.

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following IC₅₀ values:

| Target | IC₅₀ |

| B-RafV600E | 76 nM |

| B-RafWT | 238 nM |

Data from MedChemExpress product datasheet.[1]

The 3.1-fold selectivity for the V600E mutant highlights its potential as a targeted therapeutic agent.

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation, survival, and differentiation. In cancers with the B-RafV600E mutation, B-Raf is constitutively active, leading to constant signaling through the pathway, independent of upstream signals. This compound acts by directly inhibiting this mutated B-Raf, thereby blocking the aberrant signaling.

References

B-Raf IN 11 target selectivity profile

An In-depth Technical Guide on the Target Selectivity Profile of B-Raf Inhibitors

Disclaimer: Publicly available information on a specific molecule designated "B-Raf IN 11" is not available at the time of this writing. Therefore, this guide will focus on a well-characterized and clinically relevant B-Raf inhibitor, Vemurafenib (PLX4032) , to provide a representative and detailed target selectivity profile as requested. The principles and methodologies described herein are broadly applicable to the characterization of other B-Raf inhibitors.

Core Target: B-Raf Kinase

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which regulates cell division, differentiation, and secretion.[1][2] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and downstream signaling, promoting tumorigenesis in a variety of cancers, most notably melanoma.[1][3] Vemurafenib is a potent inhibitor of the oncogenic B-RafV600E kinase.[4][5]

Quantitative Selectivity Profile of Vemurafenib (PLX4032)

The following table summarizes the inhibitory activity of Vemurafenib against B-Raf and a panel of other kinases, providing a quantitative overview of its selectivity.

| Target Kinase | IC50 (nM) | Assay Type |

| B-RafV600E | 31 | Biochemical |

| Wild-type B-Raf | 100 | Biochemical |

| c-Raf-1 | 48 | Biochemical |

| ACK1 | <100 | Biochemical |

| KHS1 | <100 | Biochemical |

| SRMS | <100 | Biochemical |

Data compiled from publicly available research.[4][5] Note that potencies can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are representative protocols for key experiments.

Biochemical Kinase Assay (Example)

This protocol describes a method to determine the in vitro potency of an inhibitor against a purified kinase.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (e.g., 1 mM).[1]

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for ERK Phosphorylation

This protocol assesses the ability of an inhibitor to block the B-Raf signaling pathway within a cellular context.

-

Reagents and Materials:

-

BRAFV600E mutant cancer cell line (e.g., A375 melanoma).

-

Cell culture medium and supplements.

-

Test inhibitor (Vemurafenib).

-

Lysis buffer.

-

Antibodies: primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western blot equipment and reagents.

-

-

Procedure:

-

Seed the BRAFV600E mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Incubate with the appropriate secondary antibody.

-

Detect the signal and quantify the band intensities.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

-

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes aid in understanding the inhibitor's mechanism and characterization.

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Vemurafenib on B-Raf.

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Off-Target Effects and Paradoxical Activation

While Vemurafenib is selective for B-RafV600E, it can have off-target effects. A significant phenomenon associated with Vemurafenib and other B-Raf inhibitors is "paradoxical activation" of the MAPK pathway in cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS).[7] In these cells, the inhibitor can promote the dimerization of Raf kinases, leading to the transactivation of c-Raf and subsequent downstream signaling, which can result in the development of secondary skin cancers like cutaneous squamous cell carcinomas.[8] This underscores the importance of characterizing the inhibitor's activity in various genetic contexts.

Conclusion

The target selectivity profile of a B-Raf inhibitor like Vemurafenib is a composite of its high-affinity binding to the primary target, B-RafV600E, and its lower-affinity interactions with a range of other kinases. A thorough understanding of this profile, obtained through rigorous biochemical and cellular assays, is essential for predicting both its therapeutic efficacy and its potential side effects. The paradoxical activation of the MAPK pathway in wild-type B-Raf cells is a critical aspect of the selectivity profile that has significant clinical implications.

References

- 1. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

B-Raf IN 11: A Technical Guide to its Binding Affinity for B-Raf V600E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor B-Raf IN 11 to the oncogenic B-Raf V600E mutant. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

The B-Raf V600E mutation is a critical driver in a significant percentage of human cancers, most notably in melanoma. This specific mutation leads to the constitutive activation of the B-Raf kinase and hyperactivation of the downstream MEK-ERK signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, the development of selective inhibitors targeting B-Raf V600E is a primary focus of anti-cancer drug discovery. This compound (also known as ZINC72115182) has been identified as a selective inhibitor of B-Raf V600E.

Quantitative Binding Affinity Data

The inhibitory activity of this compound against B-Raf V600E and its wild-type counterpart has been characterized by determining its half-maximal inhibitory concentration (IC50). The available data indicates a preferential inhibition of the mutated kinase.

| Compound | Target | IC50 (nM) | Selectivity (WT/V600E) | Reference |

| This compound | B-Raf V600E | 76 | 3.1-fold | [1] |

| This compound | B-Raf WT | 238 | [1] |

Experimental Protocols

While the specific experimental protocol used by Yao H, et al. for determining the IC50 of this compound is not publicly available in full detail, a representative and widely used method for assessing B-Raf V600E kinase activity in vitro is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Representative In Vitro B-Raf V600E Kinase Assay Protocol (ADP-Glo™)

1. Reagents and Materials:

-

Active B-Raf V600E enzyme

-

Unactive MEK1 (substrate)

-

Kinase Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 0.5 mg/ml BSA)

-

Dithiothreitol (DTT)

-

ATP solution (10 mM)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

384-well opaque plates

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Enzyme and Substrate Preparation: Thaw the active B-Raf V600E enzyme, MEK1 substrate, and Kinase Assay Buffer on ice. Prepare a working solution of Kinase Assay Buffer containing 250 µM DTT.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the working Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

In a 384-well plate, add 3 µL of the diluted active B-Raf V600E enzyme.

-

For control wells, add 3 µL of Kinase Dilution Buffer instead of the enzyme.

-

Add 2 µL of the diluted this compound or control solution to the appropriate wells.

-

-

Initiation of Kinase Reaction:

-

Prepare a Substrate/ATP mix by combining the MEK1 substrate and ATP in the working Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

-

-

Incubation: Incubate the plate at ambient temperature for 40 minutes.

-

Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate for an additional 40 minutes at ambient temperature.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal.

-

Incubate the plate for 30 minutes at ambient temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the B-Raf V600E kinase.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

B-Raf V600E Signaling Pathway

The B-Raf V600E mutation leads to constitutive activation of the MAPK/ERK signaling cascade, a critical pathway for cell growth and proliferation. The following diagram illustrates the key components of this pathway.

Caption: The B-Raf V600E signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound.

Caption: General workflow for an in vitro kinase assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of the B-Raf Inhibitor Vemurafenib (PLX4032)

Note: The specific inhibitor "B-Raf IN 11" requested could not be definitively identified in publicly available scientific literature. This guide will focus on Vemurafenib (PLX4032) , a well-characterized and clinically significant B-Raf inhibitor, to fulfill the detailed technical requirements of your request. Vemurafenib serves as an exemplary case study for the discovery, synthesis, and evaluation of targeted B-Raf inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and biological evaluation of the B-Raf inhibitor, Vemurafenib.

Introduction: The Rationale for Targeting B-Raf

The B-Raf protein is a serine/threonine-specific protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway. This pathway is essential for normal cell division, differentiation, and survival. The discovery in 2002 that the BRAF gene is frequently mutated in human cancers, particularly melanoma, marked a pivotal moment in oncology.

The most common mutation, found in approximately 50% of melanomas, is a single nucleotide change resulting in the substitution of valine with glutamic acid at position 600 (V600E). This V600E mutation mimics phosphorylation, leading to constitutive activation of the B-Raf kinase. This, in turn, results in hyperactivation of the downstream MEK and ERK kinases, driving uncontrolled cell proliferation and tumor growth. The high frequency of this specific mutation made the B-Raf V600E oncoprotein a highly attractive target for therapeutic intervention.

The Discovery of Vemurafenib (PLX4032)

Vemurafenib (formerly known as PLX4032) was discovered through a structure-guided drug design approach. The goal was to develop a potent and selective inhibitor of the active conformation of the B-Raf V600E kinase. This effort led to the identification of a 7-azaindole scaffold as a promising starting point. Subsequent optimization of this scaffold resulted in Vemurafenib, a potent inhibitor with significant selectivity for the mutant B-Raf V600E protein over its wild-type counterpart and other kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.

Synthesis of Vemurafenib

The chemical synthesis of Vemurafenib, N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylcarbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, is a multi-step process. A representative synthetic route is outlined below, based on publicly available literature and patents.

Synthesis Workflow

B-Raf IN 11: A Technical Analysis of Selectivity for the V600E Oncoprotein

An In-Depth Guide for Drug Development Professionals

This technical guide provides a detailed examination of the selective inhibitory action of B-Raf IN 11 against the constitutively active B-RafV600E mutant kinase compared to its wild-type (WT) counterpart. The B-Raf kinase is a critical component of the MAP kinase/ERK signaling pathway, which regulates cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E substitution, are a major driver in a significant percentage of human cancers, including approximately 50% of melanomas. This specific mutation results in a 500-fold increase in kinase activity, leading to uncontrolled cell proliferation by rendering the kinase constitutively active, independent of upstream RAS signaling. Consequently, developing inhibitors that selectively target the V600E mutant is a primary strategy in cancer therapeutics.

Quantitative Selectivity of this compound

This compound has been identified as a selective inhibitor of the B-RafV600E mutant. Its potency is quantified by the half-maximal inhibitory concentration (IC50), which measures the amount of inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrates a clear preference for the oncogenic mutant over the wild-type enzyme.

The quantitative data reveals that this compound is 3.1-fold more selective for B-RafV600E than for B-Raf WT. This selectivity is crucial for minimizing off-target effects on the normal physiological functions of wild-type B-Raf, a common challenge with kinase inhibitors that can lead to paradoxical activation of the signaling pathway in non-mutant cells.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Selectivity (WT/V600E) |

| B-RafV600E | 76 nM | 3.1x |

| B-Raf WT | 238 nM | 1x |

B-Raf Signaling Pathway and Inhibition Mechanism

The B-Raf kinase is a central node in the RAS-RAF-MEK-ERK signaling cascade. In a normal state, B-Raf activation is transient and tightly regulated by upstream signals from RAS proteins. However, the V600E mutation disrupts this regulation. The negatively charged glutamate residue mimics phosphorylation in the activation loop, locking the kinase in a constitutively active conformation. This leads to persistent downstream signaling, promoting uncontrolled cell growth. This compound exerts its therapeutic effect by binding to the ATP-binding site of the B-Raf kinase, with a higher affinity for the active conformation characteristic of the V600E mutant.

Caption: MAPK signaling pathway showing inhibition by this compound.

Experimental Protocols for Kinase Inhibition Assay

Determining the IC50 values for an inhibitor like this compound requires a robust and reproducible kinase assay. Luminescence-based assays, such as those using Promega's Kinase-Glo® MAX reagent, are a common industry standard for screening and profiling kinase inhibitors. This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Principle

The assay is performed in two steps. First, the kinase (B-Raf WT or V600E), its substrate (e.g., inactive MEK1), and ATP are incubated with varying concentrations of the inhibitor (this compound). In the second step, the Kinase-Glo® reagent is added to stop the kinase reaction and measure the remaining ATP. The resulting luminescent signal is inversely proportional to kinase activity.

Materials and Reagents

-

Enzymes: Recombinant human B-Raf WT and B-RafV600E.

-

Substrate: Inactive MEK1 kinase or a generic RAF substrate.

-

Inhibitor: this compound, serially diluted in DMSO.

-

ATP: Stock solution (e.g., 500 µM).

-

Assay Buffer: 5x Kinase Buffer (components typically include Tris-HCl, MgCl2, and β-mercaptoethanol or DTT).

-

Detection Reagent: Kinase-Glo® MAX Luminescent Kinase Assay Kit.

-

Hardware: 96-well or 384-well solid white plates, multichannel pipettors, and a microplate reader capable of measuring luminescence.

Assay Workflow

The following protocol outlines the steps for determining the IC50 of this compound.

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute this series in kinase assay buffer to the desired final concentrations (typically 3x the final assay concentration).

-

Prepare Master Mix: For each kinase (WT and V600E), prepare a master mix containing the kinase enzyme and the appropriate substrate in 1x kinase buffer.

-

Dispense Reagents:

-

Add 5 µL of the diluted inhibitor to the wells of a white 96-well plate.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

-

Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume is 15 µL.

-

Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 40-60 minutes) to allow for substrate phosphorylation.

-

Signal Detection:

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 15 µL of the Kinase-Glo® reagent to each well to stop the reaction.

-

Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Caption: General workflow for a luminescence-based kinase inhibition assay.

B-Raf IN 11: A Potent Tool for Interrogating Kinase Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

B-Raf IN 11 is a selective small-molecule inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, B-Raf plays a crucial role in regulating cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the B-Raf kinase, driving uncontrolled cell growth in various cancers, including colorectal cancer. This compound serves as a valuable chemical probe for studying the intricacies of the MAPK/ERK pathway and for identifying potential therapeutic strategies targeting B-Raf-driven malignancies. This guide provides a comprehensive overview of this compound, including its biochemical activity, detailed experimental protocols for its use, and its effects on downstream signaling pathways.

Core Data Summary

The inhibitory activity of this compound has been quantified against both the wild-type and the V600E mutant forms of the B-Raf kinase. This data highlights its selectivity and potency, making it a suitable tool for targeted kinase signaling studies.

| Target | IC50 (nM) | Selectivity (over B-Raf WT) | Reference |

| B-Raf V600E | 76 | 3.1-fold | |

| B-Raf WT | 238 | - |

Signaling Pathway Analysis

B-Raf is a central kinase in the MAPK/ERK signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Ras activates B-Raf. B-Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, leading to various cellular responses. The V600E mutation in B-Raf results in its constitutive activation, leading to persistent downstream signaling independent of upstream stimuli. This compound specifically inhibits this aberrant signaling.

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research. The following protocols are based on the primary characterization of this inhibitor.

In Vitro B-Raf Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of B-Raf.

Materials:

-

Recombinant human B-Raf (V600E) and B-Raf (WT) enzymes

-

MEK1 (inactive substrate)

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the B-Raf enzyme (V600E or WT) and the inactive MEK1 substrate to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells, such as the HT-29 colorectal cancer cell line which harbors the B-Raf V600E mutation.

Materials:

-

HT-29 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to determine the effect of this compound on the phosphorylation status of downstream targets in the MAPK pathway, such as MEK and ERK.

Materials:

-

HT-29 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HT-29 cells and treat with this compound at various concentrations for a defined time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent and selective inhibitor of B-Raf V600E, making it an indispensable tool for researchers studying the MAPK/ERK signaling pathway. Its ability to specifically target the constitutively active mutant kinase allows for the detailed investigation of the downstream consequences of B-Raf inhibition in cancer cells. The protocols provided in this guide offer a starting point for utilizing this compound to explore kinase signaling, validate therapeutic hypotheses, and contribute to the development of novel cancer therapies. As with any chemical probe, careful experimental design and appropriate controls are essential for generating robust and reproducible data.

Initial Characterization of B-Raf IN 11 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of B-Raf IN 11, a selective inhibitor of the B-RafV600E mutant kinase, with a focus on its relevance to colorectal cancer. This document synthesizes available preclinical data, outlines detailed experimental methodologies for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction to this compound

This compound (also identified by its ZINC database ID: ZINC72115182) is a small molecule inhibitor designed to selectively target the constitutively active V600E mutant of the B-Raf kinase. The BRAF V600E mutation is a key oncogenic driver in a subset of colorectal cancers and is associated with poor prognosis. This compound was identified through a chemical similarity search based on the structure of the approved B-Raf inhibitor vemurafenib. It has shown potent and selective inhibitory activity against the B-RafV600E kinase in early preclinical studies.

Quantitative Data Summary

The inhibitory activity of this compound against the target kinase and its wild-type counterpart has been quantified through in vitro kinase assays. The following table summarizes the key potency data.

| Compound | Target | IC50 (nM) | Selectivity (WT/V600E) |

| This compound | B-RafV600E | 76 | 3.1-fold |

| This compound | B-RafWT | 238 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Analysis

The RAS/RAF/MEK/ERK, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In colorectal cancer, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled downstream signaling and tumor growth.[2] this compound, as a selective inhibitor of B-RafV600E, is designed to interrupt this aberrant signaling.

Below is a diagram illustrating the MAPK signaling pathway and the mechanism of action for a selective B-RafV600E inhibitor like this compound.

Caption: MAPK signaling pathway in BRAF V600E mutant colorectal cancer and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound are based on the methodologies described in the primary literature. While the full experimental details from the initial publication by Yao et al. (2016) are not publicly accessible, this section provides representative protocols for the key assays used in the evaluation of BRAF inhibitors.

In Vitro B-Raf Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against B-RafV600E and wild-type B-Raf kinases.

Objective: To quantify the potency and selectivity of this compound.

Materials:

-

Recombinant human B-RafV600E and B-RafWT enzymes

-

MEK1 (inactive) as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Microplates (e.g., 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the B-Raf kinase (V600E or WT) and MEK1 substrate in assay buffer to the desired concentrations.

-

Assay Reaction:

-

Add the diluted this compound solution to the microplate wells.

-

Add the B-Raf kinase solution to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

-

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction by adding the detection reagent (e.g., ADP-Glo™ reagent) which simultaneously depletes the remaining ATP and converts the ADP produced to ATP.

-

Add a second detection reagent that contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Colorectal Cancer Cell Line Proliferation Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of colorectal cancer cell lines harboring the BRAF V600E mutation.

Objective: To assess the anti-proliferative activity of this compound in a cellular context.

Materials:

-

BRAF V600E-mutant colorectal cancer cell line (e.g., HT-29, COLO-205)

-

BRAF wild-type colorectal cancer cell line (e.g., HCT116) for selectivity assessment

-

Cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for COLO-205) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the colorectal cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow for signal development.

-

-

Data Analysis:

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the initial characterization of a novel B-Raf inhibitor like this compound in colorectal cancer.

Caption: Preclinical workflow for the characterization of this compound in colorectal cancer.

Conclusion

This compound has been identified as a potent and selective inhibitor of the B-RafV600E kinase. The initial in vitro data suggests its potential as a therapeutic agent for BRAF V600E-mutant colorectal cancer. Further preclinical evaluation, including in vivo efficacy and safety studies, is necessary to fully characterize its therapeutic potential. This guide provides a foundational understanding of this compound and a framework for its continued investigation.

References

The Role of B-Raf IN 11 in Inhibiting Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf, a serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf gene leads to constitutive activation of this pathway and is a major driver in a significant percentage of human cancers, including melanoma and colorectal cancer. B-Raf IN 11 is a selective inhibitor of the B-RafV600E mutant, demonstrating a significant therapeutic potential in cancers harboring this mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting cell proliferation, and detailed experimental protocols for its characterization.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that transduces signals from cell surface receptors to the nucleus, thereby controlling fundamental cellular processes. The B-Raf protein is a key component of this cascade. The V600E mutation, a single amino acid substitution, results in a constitutively active B-Raf kinase, leading to uncontrolled cell growth and proliferation.

This compound (also known as ZINC72115182) has been identified as a potent and selective inhibitor of the B-RafV600E mutant. It preferentially targets the "DFG-in" conformation of the kinase, which is the active state. This selectivity provides a therapeutic window for targeting cancer cells with the B-RafV600E mutation while sparing cells with wild-type B-Raf. This guide will delve into the specifics of this compound's inhibitory action and provide the necessary technical information for its preclinical evaluation.

Mechanism of Action: Targeting the DFG-in Conformation

Protein kinases exist in equilibrium between active and inactive conformations. The conformation of the Asp-Phe-Gly (DFG) motif in the activation loop is a key determinant of the kinase's activity state. The "DFG-in" conformation is associated with the active kinase, while the "DFG-out" conformation represents an inactive state.

This compound is a type I kinase inhibitor, meaning it binds to the active "DFG-in" conformation of the B-RafV600E mutant. By occupying the ATP-binding pocket in this active state, this compound prevents the phosphorylation of its downstream substrate, MEK, thereby inhibiting the entire MAPK signaling cascade. This targeted inhibition leads to a halt in the downstream signals that promote cell proliferation.

Inhibition of Cell Proliferation

The primary anti-cancer effect of this compound stems from its ability to inhibit cell proliferation. This is achieved through two main mechanisms: cell cycle arrest and induction of apoptosis.

-

Cell Cycle Arrest: By blocking the MAPK pathway, this compound prevents the expression of key proteins required for cell cycle progression. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their division.

-

Induction of Apoptosis: Sustained inhibition of the MAPK pathway by this compound can trigger programmed cell death, or apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory data for this compound and provide a comparison with other known B-Raf inhibitors.

| Inhibitor | Target | IC50 (nM) [1] | Selectivity (WT/V600E) [1] |

| This compound | B-RafV600E | 76 | 3.1-fold |

| This compound | B-RafWT | 238 |

Table 1: In vitro kinase inhibitory activity of this compound.

| Cell Line | B-Raf Status | Inhibitor | Effect on Cell Viability (IC50/GI50 in µM) |

| HT-29 (Colorectal) | V600E | Vemurafenib | ~1-5[2][3] |

| HT-29 (Colorectal) | V600E | Dabrafenib | ~0.1-1[4] |

| Colo-205 (Colorectal) | V600E | Vemurafenib | ~0.1-1[2][3] |

| Colo-205 (Colorectal) | V600E | Dabrafenib | ~0.01-0.1[4] |

Table 2: Comparative effect of B-Raf inhibitors on the viability of B-RafV600E mutant colorectal cancer cell lines. (Note: Specific IC50/GI50 values for this compound on these cell lines are not publicly available but would be determined using the protocols outlined below).

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.

In Vitro B-Raf Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant B-RafV600E and wild-type B-Raf.

Materials:

-

Recombinant human B-RafV600E and B-RafWT enzymes

-

MEK1 (inactive) as a substrate

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the B-Raf enzyme (V600E or WT) to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT or SRB Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

B-RafV600E mutant colorectal cancer cell lines (e.g., HT-29, Colo-205)

-

B-Raf wild-type colorectal cancer cell line (e.g., Caco-2) for selectivity assessment

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO vehicle control.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For SRB assay:

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with SRB solution.

-

Wash and solubilize the bound dye with Tris base.

-

Measure the absorbance at 510 nm.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to assess the effect of this compound on the phosphorylation status of downstream proteins in the MAPK pathway.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle distribution.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 48-72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Pathways and Workflows

MAPK Signaling Pathway and Inhibition by this compound

MAPK signaling pathway with B-RafV600E mutation and the point of inhibition by this compound.

Experimental Workflow for Characterizing this compound

A typical experimental workflow for the preclinical characterization of a B-Raf inhibitor like this compound.

Conclusion

This compound represents a promising selective inhibitor of the oncogenic B-RafV600E mutant. Its mechanism of action, centered on targeting the active "DFG-in" conformation, leads to potent inhibition of the MAPK pathway and subsequent suppression of cell proliferation through cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound and similar compounds. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential in the treatment of B-RafV600E-driven cancers.

References

- 1. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-targeting SRC overcomes resistance to BRAF inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BRAF-Mutated Advanced Colorectal Cancer: A Rapidly Changing Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for B-Raf IN 11 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of B-Raf IN 11, a selective B-Raf inhibitor, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

B-Raf is a serine/threonine-specific protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3][4] this compound is a selective inhibitor of B-Raf, with a higher potency for the mutated B-RafV600E form over the wild-type (WT) protein.[1] These notes provide a comprehensive guide for utilizing this compound in in vitro cell culture studies to investigate its therapeutic potential and mechanism of action.

Product Information and Properties

This compound is a small molecule inhibitor targeting the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1]

| Property | Value | Reference |

| Target | B-Raf | [1] |

| IC50 (B-RafV600E) | 76 nM | [1] |

| IC50 (B-RafWT) | 238 nM | [1] |

| Selectivity (WT/V600E) | 3.1-fold | [1] |

| Molecular Formula | C17H14BrF2N3O3S | [1] |

| Molecular Weight | 458.28 g/mol | [1] |

| Solubility | DMSO: 100 mg/mL (218.21 mM) | [1] |

Signaling Pathway and Mechanism of Action

B-Raf is a central component of the RAS-RAF-MEK-ERK signaling cascade. Upon activation by upstream signals, such as growth factor receptor activation, RAS recruits and activates B-Raf at the cell membrane. Activated B-Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. The V600E mutation in B-Raf leads to its constitutive activation, resulting in uncontrolled downstream signaling. This compound selectively binds to and inhibits the kinase activity of B-Raf, with a preference for the V600E mutant, thereby blocking the downstream phosphorylation of MEK and ERK and inhibiting the pro-proliferative signaling cascade.

Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

B-RafV600E mutant (e.g., A375, Colo-205) and B-Raf wild-type cancer cell lines.

-

Complete cell culture medium.

-

96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®).

-

This compound stock solution (10 mM in DMSO).

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

DMSO (for solubilizing formazan in MTT assay).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the cells for 72 hours.

-

For MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Figure 2. Workflow for determining the IC50 of this compound.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of MEK and ERK.

Materials:

-

B-RafV600E mutant cancer cell lines.

-

6-well plates.

-

This compound stock solution.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK, anti-B-Raf, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Figure 3. General workflow for Western blot analysis of MAPK pathway inhibition.

Expected Results and Troubleshooting

-

Cell Viability: A dose-dependent decrease in the viability of B-RafV600E mutant cell lines is expected with this compound treatment. The IC50 value should be in the nanomolar range, consistent with its reported potency. B-Raf wild-type cells are expected to be less sensitive.

-

Western Blot: A dose- and time-dependent decrease in the phosphorylation of MEK and ERK should be observed in B-RafV600E mutant cells treated with this compound. Total protein levels of MEK and ERK should remain unchanged.

-

Troubleshooting:

-

Low Potency: Ensure the inhibitor is fully dissolved and has been stored correctly. Verify the B-Raf mutation status of the cell line.

-

Inconsistent Results: Maintain consistent cell seeding densities and treatment times. Ensure proper mixing of reagents.

-

High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking buffer is effective.

-

Safety Precautions

This compound is for research use only.[1] Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells [mdpi.com]

- 4. Frontiers | Toward a Molecular Classification of Colorectal Cancer: The Role of BRAF [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

B-Raf IN 11 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of B-Raf IN 11, a selective B-Raf inhibitor. The information is intended to ensure the consistent performance and stability of the compound in research settings.

Product Information

This compound is a potent and selective inhibitor of B-Raf, particularly the V600E mutant, with an IC50 of 76 nM.[1][2] It demonstrates a 3.1-fold selectivity for B-RafV600E over wild-type B-Raf (WT), making it a valuable tool for studying the MAPK/ERK signaling pathway and for research in areas such as colorectal cancer.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H14BrF2N3O3S | [1] |

| Molecular Weight | 458.28 g/mol | [1] |

| Target | B-Raf (specifically B-RafV600E) | [1] |

| Pathway | MAPK/ERK Pathway | [1][3] |

Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental accuracy. The following protocols are recommended for in vitro and in vivo applications.

In Vitro Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile, conical-bottom polypropylene tubes

-

Ultrasonic bath

Protocol:

-

Equilibrate the this compound vial to room temperature for at least one hour before opening.

-

Weigh the desired amount of this compound powder and transfer it to a sterile tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at 100 mg/mL (218.21 mM).[1] For ease of dissolution, ultrasonic treatment is recommended.[1]

-

Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Solubility and Stock Concentration Table:

| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.1821 mL | 10.9104 mL | 21.8207 mL |

| 5 mM | 0.4364 mL | 2.1821 mL | 4.3641 mL |

| 10 mM | 0.2182 mL | 1.0910 mL | 2.1821 mL |

Data derived from MedChemExpress product information.[1]

In Vivo Formulation

For animal studies, specific formulations are required to ensure solubility and bioavailability. Two common formulations are provided below.

Formulation 1: PEG300, Tween-80, and Saline

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (5.46 mM).[1]

-

Vortex thoroughly to ensure a clear, homogeneous solution.

Formulation 2: Corn Oil

Materials:

-

This compound

-

DMSO

-

Corn oil

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the solvents in the following order: 10% DMSO and 90% corn oil.

-

Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (5.46 mM).[1]

-

Vortex thoroughly to ensure a clear, homogeneous solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Storage Recommendations:

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Data from MedChemExpress.[1][3]

Key Storage Practices:

-

Store the powder form protected from light and moisture.

-